6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a chemical compound with the molecular formula C18H12ClN2O It is known for its unique structure, which combines elements of indenoquinoline and chloro-methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to chlorination and methylamination to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It is believed to interfere with cellular processes by binding to DNA or proteins, thereby affecting their function. The exact pathways and targets are still under investigation, but its ability to induce apoptosis in cancer cells has been noted.
Comparison with Similar Compounds
Similar Compounds
6,10-Dichloroindeno(1,2-b)quinolin-11-one: Another compound with similar structural elements but with two chloro groups.
10-(Methylamino)indeno(1,2-b)quinolin-11-one: Lacks the chloro group but retains the methylamino and indenoquinoline structure.
Uniqueness
6-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
93663-36-6 |
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Molecular Formula |
C17H11ClN2O |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
6-chloro-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11ClN2O/c1-19-15-11-7-4-8-12(18)14(11)20-16-9-5-2-3-6-10(9)17(21)13(15)16/h2-8H,1H3,(H,19,20) |
InChI Key |
CQQXDSAFSQQVDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=C1C=CC=C3Cl)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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